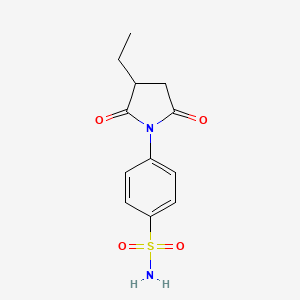
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-dichloro-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-4-fluoroaniline and succinic anhydride.
Formation of Intermediate: The 3,5-dichloro-4-fluoroaniline is reacted with succinic anhydride in the presence of a suitable catalyst, such as acetic acid, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, typically involving heating and the use of a base, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are typically carried out in aprotic solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: The major products are substituted derivatives of this compound.
Oxidation Reactions: The major products are oxidized derivatives, such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are reduced derivatives, such as amines or alcohols.
Applications De Recherche Scientifique
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound can interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)pyrrolidine-2,5-dione: This compound lacks the chlorine atoms, which may result in different chemical and biological properties.
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
66832-14-2 |
|---|---|
Formule moléculaire |
C10H6Cl2FNO2 |
Poids moléculaire |
262.06 g/mol |
Nom IUPAC |
1-(3,5-dichloro-4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H6Cl2FNO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h3-4H,1-2H2 |
Clé InChI |
SUMVTMXTTTVSEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


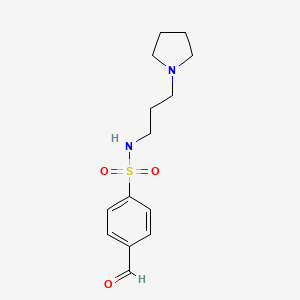
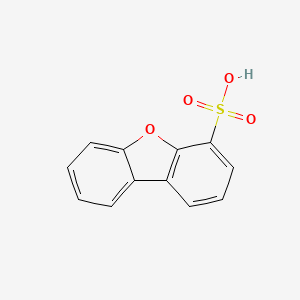
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)

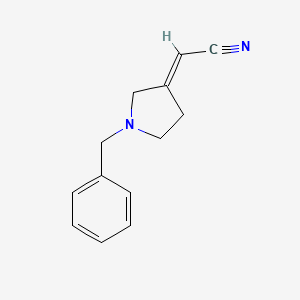
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
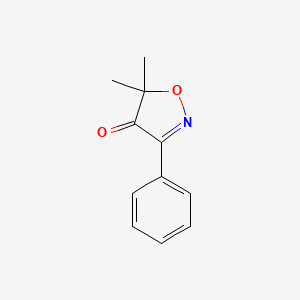
![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
